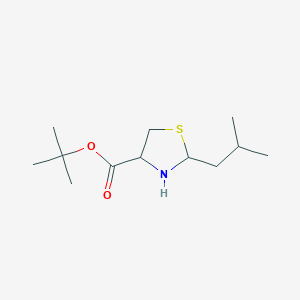
Deflazacort-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflazacort-d3 is a deuterated form of deflazacort, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a prodrug that is rapidly converted into its active metabolite, 21-desacetyldeflazacort, in the body. This compound is often used in research to study the pharmacokinetics and pharmacodynamics of deflazacort due to the presence of deuterium, which can provide more detailed insights into the drug’s metabolism and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deflazacort-d3 involves several steps, starting from the appropriate steroidal precursors. The process typically includes:
Oxidation: The initial step involves the oxidation of the steroidal precursor to introduce the necessary functional groups.
Protection: Protective groups are added to the molecule to prevent unwanted reactions during subsequent steps.
Cyclization: The protected intermediate undergoes cyclization to form the oxazole ring, a key feature of deflazacort.
Deprotection: The protective groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-efficiency reactors, stringent quality control measures, and environmentally friendly waste management practices to minimize the production cost and environmental impact .
Chemical Reactions Analysis
Deflazacort-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly at the oxazole ring and the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromic anhydride, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied to understand the drug’s metabolism and potential side effects .
Scientific Research Applications
Deflazacort-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used to study the detailed mechanisms of steroid synthesis and metabolism.
Biology: Helps in understanding the biological pathways affected by corticosteroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for deflazacort.
Industry: Employed in the development of new corticosteroid drugs with improved efficacy and safety profiles.
Mechanism of Action
Deflazacort-d3, like deflazacort, is a prodrug that is converted into 21-desacetyldeflazacort in the body. This active metabolite binds to the glucocorticoid receptor, leading to the inhibition of inflammatory cytokines and suppression of the immune response. The exact molecular pathways involve the modulation of gene expression related to inflammation and immune function .
Comparison with Similar Compounds
Deflazacort-d3 is compared with other corticosteroids such as prednisone, prednisolone, and vamorolone:
Prednisone and Prednisolone: These are also synthetic corticosteroids used for their anti-inflammatory properties. this compound has a more favorable pharmacokinetic profile and fewer side effects on bone health.
Vamorolone: A novel corticosteroid being investigated for Duchenne Muscular Dystrophy.
Similar Compounds
- Prednisone
- Prednisolone
- Vamorolone
This compound stands out due to its deuterium labeling, which provides unique advantages in research settings, particularly in the detailed study of drug metabolism and action.
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-YJDMYKBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)


![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)
![N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2439351.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)

